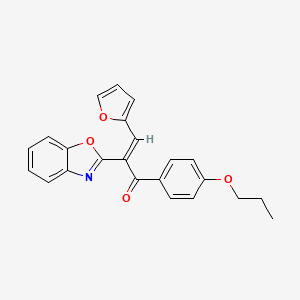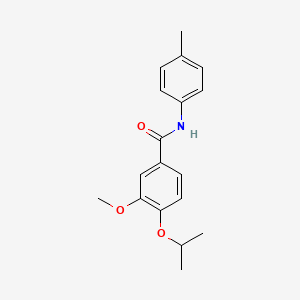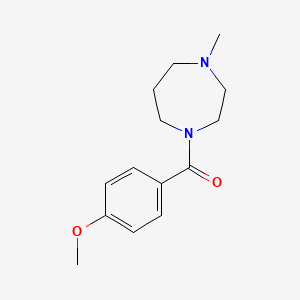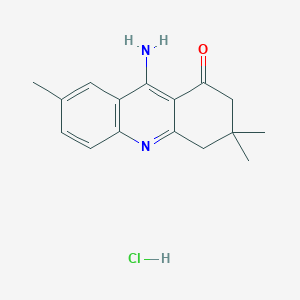
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one, also known as PDP, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects and has been researched for its mechanism of action.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one has also been found to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the brain. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one. One area of research is to further investigate its mechanism of action and its effects on the serotonergic and dopaminergic systems in the brain. Another area of research is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one in humans.
合成方法
The synthesis method for 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one involves the condensation of 2-amino-3-furyl ketone, 4-propoxybenzaldehyde, and salicylaldehyde in the presence of acetic acid. This reaction produces 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one as a yellow crystalline solid. The purity of the compound can be determined using techniques such as thin-layer chromatography and high-performance liquid chromatography.
科学研究应用
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression in humans. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-(4-propoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-2-13-26-17-11-9-16(10-12-17)22(25)19(15-18-6-5-14-27-18)23-24-20-7-3-4-8-21(20)28-23/h3-12,14-15H,2,13H2,1H3/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFIVSSXNSXGOL-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CO2)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-(4-propoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)



![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494926.png)